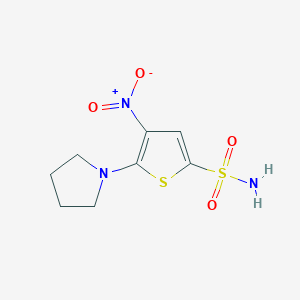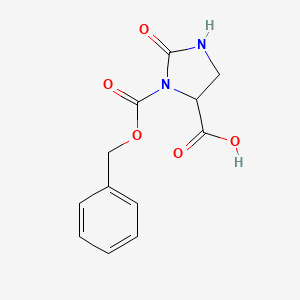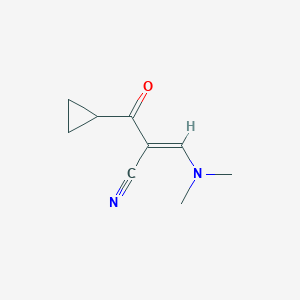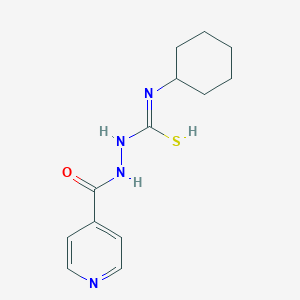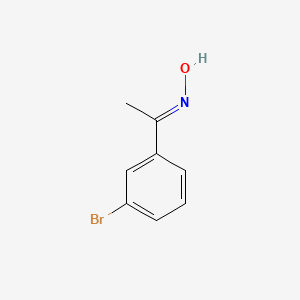
1-(3-Bromophenyl)ethan-1-one oxime
Descripción general
Descripción
1-(3-Bromophenyl)ethan-1-one oxime is a useful research compound. Its molecular formula is C8H8BrNO and its molecular weight is 214.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of N-Acetyl Enamides
Reductive acetylation of oximes, including 1-(4-Bromophenyl)ethanone oxime, was mediated with iron(II) acetate. This process is important in the synthesis of N-acetyl enamides, acyclic N-acetyl α-arylenamides, which have applications in organic synthesis (Tang et al., 2014).
Synthesis of Thiadiazoles
The reactions of 1-aryl-2,2-dihalogenoethanone oximes with tetrasulfur tetranitride were studied. This includes compounds similar to 1-(3-Bromophenyl)ethan-1-one oxime, leading to the synthesis of 3-aryl-4-halogeno-1,2,5-thiadiazoles, which have potential applications in pharmaceutical and agrochemical industries (Yoon, Cho, & Kim, 1998).
Extraction of Copper
1-(2′-Hydroxy-5′-alkylphenyl)-1-ethanone oximes, related to this compound, were synthesized and used for copper extraction from acidic solutions. This indicates their potential in metal extraction processes (Krzyżanowska, Olszanowski, & Juskowiak, 1989).
Intermolecular Hydrogen Bonding Networks
Studies on 1,2-Diaryl(3-pyridyl)ethanone Oximes, which are structurally similar to this compound, revealed intermolecular hydrogen bonding networks. These findings are significant in understanding molecular interactions in solid-state chemistry (Alcalde et al., 2008).
Synthesis of Complexes with Transition Metals
Ethane-1,2-bis(thio-r-glyoximes) have been synthesized from compounds similar to this compound. Their polymeric complexes with Ni(II), Cu(II), and Co(III) indicate applications in coordination chemistry (Sevindir, 1994; Sevindir, 2000).
Potential Cytotoxic and Antitumor Agents
The synthesis of 1-phenyl-1-nonen-3-one oximes, akin to this compound, suggests their potential as cytotoxic and antitumor agents (Dimmock, Smith, Noble, & Pannekoek, 1978).
Catalytic Esterolysis
Studies on optically active polymeric oximes show that these compounds, related to this compound, can catalyze esterolysis, important in various chemical transformations (Aglietto, Ranucci, Ruggeri, & Gianni, 1985).
Flotation Collector for Malachite
A novel collector 1-(2-hydroxyphenyl)hex-2-en-1-one oxime was synthesized, demonstrating excellent collecting power for malachite, similar to this compound (Li, Zhou, & Lin, 2020).
Propiedades
IUPAC Name |
(NE)-N-[1-(3-bromophenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-6(10-11)7-3-2-4-8(9)5-7/h2-5,11H,1H3/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEQLTCSWQPJIV-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730869 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


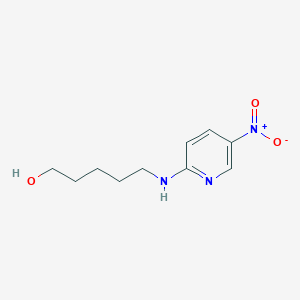
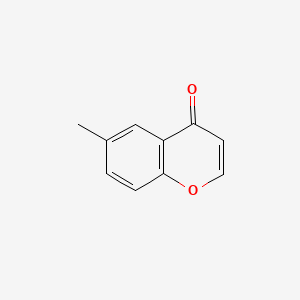
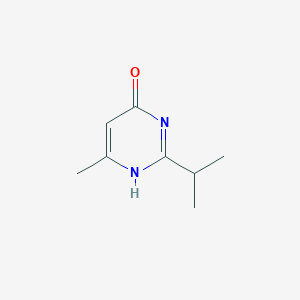
![2,2-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7788458.png)
![(Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid](/img/structure/B7788459.png)
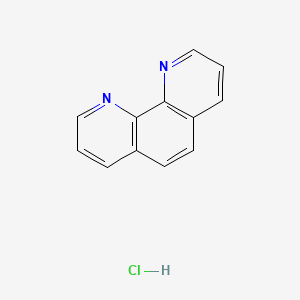
![(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one;chloride](/img/structure/B7788469.png)

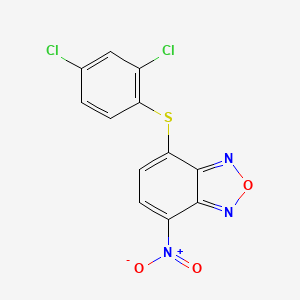
![2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)ethanol](/img/structure/B7788498.png)
